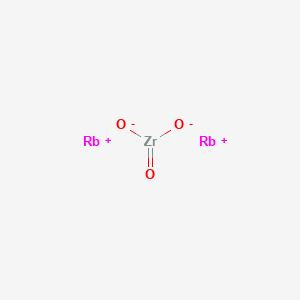
Rubidium zirconate
Übersicht
Beschreibung
Rubidium zirconate is a compound with the molecular formula O3Rb2Zr and a molecular weight of 310.15800 . It is also known as dirubidium zirconate . Zirconate is an oxyanion containing zirconium .
Synthesis Analysis
Zirconia-based nanomaterials, which include rubidium zirconate, can be synthesized using various methods such as hydrothermal, solvothermal, sol–gel, microwave, solution combustion, and co-precipitation . Another approach employs bacteria, fungus, and plant parts for the preparation of zirconia nanoparticles . Solid-state synthesis techniques have also been used to produce phase-pure zirconia-based ceramics .Molecular Structure Analysis
The molecular structure of rubidium zirconate can be analyzed using techniques such as X-ray absorption near-edge structure spectroscopy (XANES) . The structure of zirconium compounds, including zirconates, can be studied using spectroscopic techniques including molecular and atomic spectrometry, X-ray fluorescence analysis, and electrochemical and activation methods .Chemical Reactions Analysis
Zirconium, a key component of rubidium zirconate, has unique physicochemical properties that account for its application in engineering and science . Zirconium and its compounds have been found to have numerous applications as nanocatalysts, nanosensors, adsorbents, etc .Wissenschaftliche Forschungsanwendungen
Optical and Laser Technology : Rubidium, a rare alkali metal, is known for its strong chemical and photo-emissive activity, which makes it a suitable candidate for optical and laser technologies (Ertan, 2017).
Ion Exchange Materials : The study of rubidium ion exchange in potassium zirconium trisilicate, a material closely related to rubidium zirconate, illustrates its potential for efficient ion exchange processes. This property is crucial for various industrial and environmental applications (Fewox, Kirumakki, & Clearfield, 2007).
Perovskite Solar Cells : Research has shown that rubidium can enhance the performance of perovskite solar cells, a technology that could benefit from the incorporation of rubidium zirconate due to its stability and electronic properties (Duong et al., 2017).
Geological Studies : Rubidium zirconate’s potential utility in geological studies is highlighted by research on rubidium-strontium dating techniques, providing crucial insights into the age and history of geological formations (Nebel, Nebel-Jacobsen, Mezger, & Berndt, 2007).
Psychiatric Research : Rubidium, an element of rubidium zirconate, has been explored for its potential use in treating affective disorders and schizophrenia. This indicates a possible avenue for biomedical applications of rubidium zirconate (Malek-Ahmadi & Williams, 1984).
Atomic Clocks : Given rubidium's role in atomic clocks, rubidium zirconate might offer interesting properties for timekeeping technologies, owing to its stability and electronic characteristics (S. Venetskii, 1865).
Nanotechnology and Photonics : The use of rubidium in nanoscale light-matter interactions suggests that rubidium zirconate could be leveraged in photonics and nanotechnology applications (Stern, Desiatov, Goykhman, & Levy, 2013).
Rubidium Isotope Studies : Research involving rubidium isotopes, such as in the creation of rubidium-82 generators using zirconium phosphate, a compound related to rubidium zirconate, demonstrates its potential in medical imaging and diagnostics (Brits & Haasbroek, 1987).
Safety And Hazards
Zukünftige Richtungen
Research on zirconia-based materials, including rubidium zirconate, has been vibrant for almost 15 years . As the science in this field attains a certain stage of maturity, materials with properties better than traditional ones have appeared, and the first products are about to reach the marketplace . The future of this field lies in addressing technical limitations, enhancing properties, and expanding applications .
Eigenschaften
IUPAC Name |
dioxido(oxo)zirconium;rubidium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Rb.Zr/q;2*-1;2*+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHMBHWXKOAJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Zr](=O)[O-].[Rb+].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Rb2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium zirconate | |
CAS RN |
12534-23-5 | |
| Record name | Zirconate (ZrO32-), rubidium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dirubidium zirconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



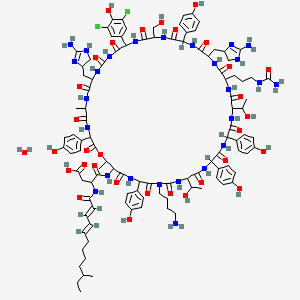
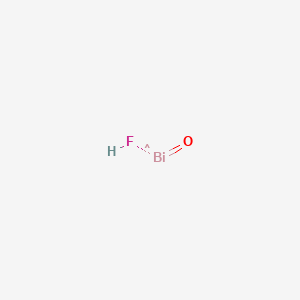
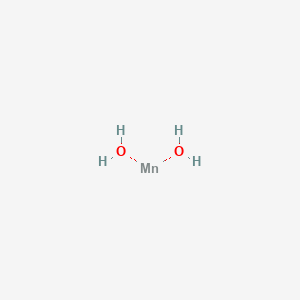

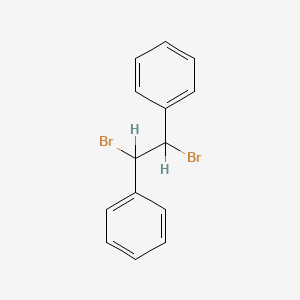

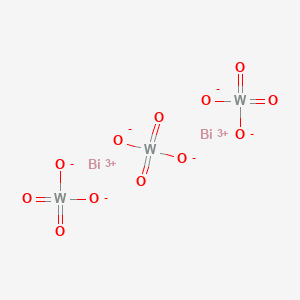
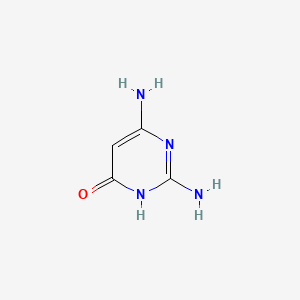
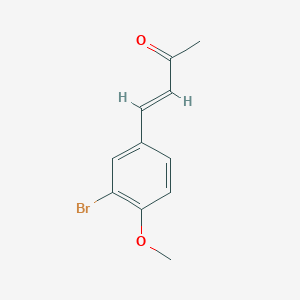
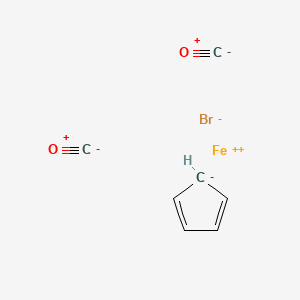
![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)